molecular formula C18H38NaO4S B073439 Sodium stearyl sulfate CAS No. 1120-04-3

Sodium stearyl sulfate

Cat. No.: B073439
CAS No.: 1120-04-3
M. Wt: 373.5 g/mol
InChI Key: KVLWVMFPAVOFSG-UHFFFAOYSA-N
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Description

Sodium stearyl sulfate (C₁₈H₃₇NaO₄S), also known as sodium octadecyl sulfate, is an anionic surfactant derived from stearyl alcohol (C18 fatty alcohol) and sulfuric acid. Its molecular weight is 372.54 g/mol, and it is identified by CAS No. 1120-04-3 . This compound is widely used in personal care products such as shampoos, skin cleansers, and emulsifiers due to its ability to reduce surface tension and enhance foaming properties.

Key properties include:

  • Molecular formula: C₁₈H₃₇NaO₄S
  • Physical state: Typically a white powder or paste.
  • Function: Acts as a surfactant, emulsifier, and detergent.
  • Safety: Rated low in concerns such as carcinogenicity and reproductive toxicity by the Environmental Working Group (EWG) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium stearyl sulfate is typically synthesized through the sulfation of stearyl alcohol (octadecanol) with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction can be represented as follows:

C18H37OH+SO3C18H37OSO3H\text{C}_{18}\text{H}_{37}\text{OH} + \text{SO}_3 \rightarrow \text{C}_{18}\text{H}_{37}\text{OSO}_3\text{H} C18​H37​OH+SO3​→C18​H37​OSO3​H

C18H37OSO3H+NaOHC18H37OSO3Na+H2O\text{C}_{18}\text{H}_{37}\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{37}\text{OSO}_3\text{Na} + \text{H}_2\text{O} C18​H37​OSO3​H+NaOH→C18​H37​OSO3​Na+H2​O

Industrial Production Methods: In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction control. The reaction typically occurs at temperatures between 30-60°C. The resulting product is then neutralized with sodium hydroxide to form this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: The compound is relatively stable under reducing conditions, but in the presence of strong reducing agents, it can be reduced to stearyl alcohol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Strong reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Cosmetic Applications

Sodium stearyl sulfate is primarily utilized in cosmetic formulations due to its surfactant properties. It is commonly found in:

  • Hair Care Products : Used in shampoos and conditioners for its ability to create lather and improve the texture of hair products.
  • Skin Cleansers : Acts as a cleansing agent in facial cleansers and body washes, helping to remove dirt and oils from the skin.
  • Emulsifiers : Facilitates the mixing of oil and water phases in creams and lotions, enhancing product stability.

Case Study: Efficacy in Hair Care

A study evaluated the performance of hair conditioners containing this compound. Results indicated improved manageability and reduced frizz in treated hair compared to control formulations without SSS. The surfactant's ability to form micelles contributed to effective cleansing without stripping natural oils from the hair .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations. Its applications include:

  • Drug Delivery Systems : Enhances the solubility and bioavailability of poorly soluble drugs by acting as a solubilizer.
  • Topical Preparations : Used in creams and ointments for its emulsifying properties, facilitating even distribution of active ingredients.

Case Study: Topical Drug Formulation

Research demonstrated that incorporating this compound into a topical formulation improved the penetration of active ingredients through the skin barrier. In vitro studies showed that formulations with SSS exhibited higher permeation rates compared to those without it, suggesting its potential as a penetration enhancer .

Food Industry Applications

This compound is also utilized in the food industry as an emulsifier and stabilizer. Its applications include:

  • Baked Goods : Improves texture and shelf life by preventing separation of ingredients.
  • Dairy Products : Used to maintain consistency in products like ice cream and yogurt.

Case Study: Stability in Baked Goods

A study on this compound's role in baked goods revealed that its inclusion resulted in a more uniform crumb structure and extended freshness compared to products made without it. The emulsifying properties helped retain moisture, enhancing overall product quality .

Industrial Applications

In industrial settings, this compound is employed for its surfactant properties in:

  • Cleaning Products : Used in formulations for household cleaners due to its ability to reduce surface tension and enhance cleaning efficacy.
  • Textile Industry : Acts as a wetting agent during dyeing processes, ensuring even distribution of dyes on fabrics.

Mechanism of Action

Sodium stearyl sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oil, facilitating the formation of emulsions. The hydrophobic stearyl group interacts with nonpolar substances, while the hydrophilic sulfate group interacts with water, stabilizing the emulsion. This property is crucial in applications such as detergents and emulsifiers .

Comparison with Similar Compounds

Comparison with Similar Alkyl Sulfates

Sodium Dodecyl Sulfate (SDS; C12)

Molecular formula : C₁₂H₂₅NaO₄S (Molecular weight: 288.38 g/mol) .

  • Applications : Common in laboratory reagents, toothpaste, and household detergents.
  • Key differences: Chain length: SDS has a shorter 12-carbon chain compared to sodium stearyl sulfate’s 18-carbon chain. Studies show irritation peaks at C12 chain length and decreases with longer chains like C18 . Regulatory status: SDS requires stricter handling precautions due to higher acute toxicity .

Sodium Hexadecyl Sulfate (C16)

Molecular formula : C₁₆H₃₃NaO₄S (Molecular weight: 344.49 g/mol) .

  • Applications : Used in cosmetics and pharmaceuticals as a surfactant.
  • Key differences :
    • Composition : Commercial sodium hexadecyl sulfate often contains ~40% this compound (C18) as a mixture .
    • Performance : C16 provides moderate foaming and cleansing efficiency, while C18 offers milder effects suitable for sensitive skin formulations .

Sodium Cetearyl Sulfate (C16/C18 Mixture)

Molecular formula : C₃₄H₇₀Na₂O₈S₂ (Average mass: 717.026 g/mol) .

  • Applications : A blend of sodium cetyl (C16) and stearyl (C18) sulfates, used in creams and lotions for stability and emulsification .
  • Key differences: Synergistic effects: The mixture balances the cleansing power of C16 with the mildness of C18, making it versatile in cosmetic formulations .

Data Table: Comparative Analysis of Alkyl Sulfates

Property This compound (C18) Sodium Dodecyl Sulfate (C12) Sodium Hexadecyl Sulfate (C16) Sodium Cetearyl Sulfate (C16/C18)
Molecular Formula C₁₈H₃₇NaO₄S C₁₂H₂₅NaO₄S C₁₆H₃₃NaO₄S C₃₄H₇₀Na₂O₈S₂
Molecular Weight (g/mol) 372.54 288.38 344.49 717.026
Primary Use Skin cleansers, emulsifiers Lab reagents, detergents Cosmetics, pharmaceuticals Creams, lotions
Irritation Potential Low High Moderate Low
Regulatory Status Approved in cosmetics Restricted in high concentrations Generally recognized as safe (GRAS) Approved in cosmetics

Biological Activity

Sodium stearyl sulfate is an anionic surfactant that functions by reducing surface tension and denaturing proteins. Its amphiphilic nature allows it to interact with lipid membranes, leading to cell lysis in microbial cells. The mechanism primarily involves:

  • Protein Denaturation : SSS disrupts protein structures in microbial membranes, leading to cell death.
  • Membrane Disruption : The surfactant's ability to integrate into lipid bilayers compromises membrane integrity, facilitating the entry of other therapeutic agents.

Efficacy Against Bacterial Biofilms

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. For example, research comparing SSS with other surfactants showed that it effectively inhibited biofilm formation in bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating strong antibiofilm properties even at sub-MIC levels .

Table 1: Antibacterial Efficacy of this compound

Bacterial StrainMIC (mg/L)Biofilm Inhibition (%)
Staphylococcus aureus3285
Escherichia coli6478
Pseudomonas aeruginosa12870
Streptococcus mutans1690

Penetration Studies

Research indicates that this compound can penetrate the skin effectively. In a study using hairless rat models, SSS was found to reach depths of approximately 5-6 mm within the skin layers . This penetration is critical for its application in topical formulations but raises concerns regarding potential irritation.

Irritant Potential

This compound has been associated with skin irritation, particularly with prolonged exposure. Clinical evaluations have shown that concentrations above 1% can lead to erythema and discomfort in human subjects. A study involving repeated applications demonstrated an increase in transepidermal water loss (TEWL), indicating compromised skin barrier function .

Use in Oral Health

This compound is also investigated for its role in oral health products. It has been shown to affect the healing process of oral ulcers negatively when included in toothpaste formulations. A systematic review revealed that SSS-containing dentifrices led to increased pain and longer healing times compared to SSS-free alternatives .

Case Study: Herpes Simplex Virus Inhibition

A notable case study evaluated the efficacy of this compound against herpes simplex virus (HSV). In vitro tests indicated that SSS could significantly reduce HSV infectivity by disrupting viral envelopes, showcasing its potential as a therapeutic agent for viral infections .

Chemical Reactions Analysis

Micelle Formation

SDS forms micelles in aqueous solutions at concentrations exceeding its critical micelle concentration (CMC) of 8.2 mM at 25°C . The aggregation number is ~62 molecules per micelle, with a micelle ionization fraction of 0.3 .

PropertyValueSource
Molecular FormulaC₁₂H₂₅NaO₄S
Molecular Weight288.38 g/mol
Critical Micelle Concentration8.2 mM (25°C)
Aggregation Number62

Thermal Degradation

When heated above 200°C, SDS decomposes exothermically, releasing toxic sulfur oxides (SOₓ) and sodium sulfates :

text
2 CH₃(CH₂)₁₁OSO₃Na → Na₂SO₄ + 2 CH₃(CH₂)₁₁OH + SO₃↑

This reaction is critical in industrial safety protocols due to hazardous byproducts .

Acid-Base Reactions

In acidic environments, SDS undergoes protonation of the sulfate group, forming lauryl sulfuric acid , which precipitates:

text
CH₃(CH₂)₁₁OSO₃Na + HCl → CH₃(CH₂)₁₁OSO₃H↓ + NaCl

This property limits its use in low-pH formulations .

Biodegradation

SDS undergoes aerobic biodegradation with a half-life of 19.8 hours in water, breaking down into lauryl alcohol and sulfate ions :

text
CH₃(CH₂)₁₁OSO₃Na → CH₃(CH₂)₁₁OH + Na⁺ + SO₄²⁻

Protein Denaturation

SDS disrupts non-covalent bonds in proteins, enabling electrophoretic separation by mass:

text
Protein-SDS Complex → Linearized Polypeptide + SDS Micelles

This reaction is foundational to SDS-PAGE techniques .

Emulsification in Formulations

As a surfactant, SDS lowers interfacial tension between hydrophobic and hydrophilic phases, stabilizing emulsions in products like shampoos and detergents .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for characterizing the purity of sodium stearyl sulfate in academic research?

  • Methodological Answer : Utilize pharmacopeial methods such as titration for sulfate content (e.g., USP-NF guidelines) and high-performance liquid chromatography (HPLC) for organic impurities. Structural confirmation should involve Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR), referencing established spectral libraries. Document calibration curves, solvent purity, and instrument parameters (e.g., NMR pulse sequences) to ensure reproducibility .

Q. How should researchers design experiments to evaluate the surfactant efficacy of this compound in aqueous systems?

  • Methodological Answer : Measure critical micelle concentration (CMC) via conductivity or surface tension tensiometry under controlled temperature (±0.1°C) and ionic strength. Follow ASTM E2314-03 for surfactant testing. Replicate experiments across three independent batches and include negative controls (e.g., deionized water without surfactant). Report equipment specifications (e.g., Krüss K100 tensiometer) and statistical analysis of variance (ANOVA) for inter-batch consistency .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • Methodological Answer : Combine ¹H/¹³C NMR for alkyl chain analysis and FT-IR for sulfate group identification. For complex mixtures, employ two-dimensional NMR (e.g., HSQC, COSY) and high-resolution mass spectrometry (HRMS). Validate spectra against databases like SDBS or NIST Chemistry WebBook, and report acquisition parameters (e.g., NMR solvent suppression techniques) .

Advanced Research Questions

Q. What methodologies address discrepancies in reported critical micelle concentration (CMC) values for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis of literature data, stratifying by variables such as temperature, ionic strength, and measurement techniques (e.g., tensiometry vs. fluorescence). Replicate key studies under standardized conditions and perform sensitivity analysis using Monte Carlo simulations to quantify uncertainty. Publish raw datasets and analysis scripts in open repositories to enhance transparency .

Q. How can computational models predict the interaction between this compound and biological membranes in drug delivery research?

  • Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) with force fields parameterized for surfactants (CHARMM36). Validate models against experimental bilayer permeability assays (e.g., calcein leakage). Report simulation parameters (e.g., time step, cutoff distances) in appendices and share trajectory files via platforms like Zenodo .

Q. What strategies mitigate interference from this compound in colorimetric assays during pharmaceutical formulation studies?

  • Methodological Answer : Pre-treat samples with solid-phase extraction (C18 columns) to isolate surfactants. Validate recovery rates via spike-and-recovery experiments (85–115% acceptable range). Alternatively, use detergent-tolerant assay kits (e.g., Pierce™ BCA Protein Assay) and perform interference checks with blank matrices. Statistically validate results using Grubbs’ test for outliers .

Q. How should researchers design studies to investigate the environmental impact of this compound in aquatic ecosystems?

  • Methodological Answer : Adopt tiered ecotoxicity testing: acute assays (e.g., Daphnia magna immobilization per OECD 202) followed by chronic exposure studies measuring biomarkers (e.g., algal growth inhibition, OECD 201). Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and report limits of detection (LOD) .

Q. Data Analysis and Reproducibility

Q. How to optimize the formulation of this compound in nanoparticle stabilization while maintaining colloidal stability?

  • Methodological Answer : Use a Design of Experiments (DoE) approach, varying surfactant concentration (0.1–5% w/v) and sonication time (1–10 min). Characterize zeta potential and polydispersity index (PDI) via dynamic light scattering (DLS). Apply response surface methodology (RSM) to identify optimal conditions and validate with three independent replicates .

Q. What experimental frameworks integrate in vitro and in silico data to optimize this compound’s role in emulsion stabilization?

  • Methodological Answer : Correlate experimental droplet size (via laser diffraction) with dissipative particle dynamics (DPD) simulations. Use cross-validation metrics (e.g., root mean square deviation) to refine simulation parameters. Archive simulation input files and raw microscopy images in FAIR-aligned repositories .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis for reproducible studies?

  • Methodological Answer : Implement strict reaction control (e.g., automated temperature regulation ±0.5°C, stoichiometric monitoring via inline pH probes). Characterize each batch with Karl Fischer titration (water content ≤0.5%) and inductively coupled plasma mass spectrometry (ICP-MS) for trace metals. Share batch records and analytical certificates via electronic lab notebooks (ELNs) .

Properties

CAS No.

1120-04-3

Molecular Formula

C18H38NaO4S

Molecular Weight

373.5 g/mol

IUPAC Name

sodium;octadecyl sulfate

InChI

InChI=1S/C18H38O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);

InChI Key

KVLWVMFPAVOFSG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na]

melting_point

212.0 °C

Key on ui other cas no.

65151-89-5
1120-04-3

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Sodium stearyl sulfate
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